molecular formula C20H25N7 B6475669 N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640878-39-1

N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6475669
CAS No.: 2640878-39-1
M. Wt: 363.5 g/mol
InChI Key: FEZJHHXAKNFKSD-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with three methyl groups (N,N,6-trimethyl) and a piperazine ring linked to a 3-methylquinoxaline moiety. The pyrimidine-piperazine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation .

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-14-13-18(25(3)4)24-20(21-14)27-11-9-26(10-12-27)19-15(2)22-16-7-5-6-8-17(16)23-19/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZJHHXAKNFKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrimidine core with a piperazine moiety and a quinoxaline derivative, which may enhance its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C20H25N7C_{20}H_{25}N_7 with a molecular weight of approximately 363.4594 g/mol. The structural representation is crucial for understanding its biological activity, as the arrangement of functional groups significantly influences its pharmacological properties.

Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms, including:

  • Inhibition of specific enzymes : The presence of the piperazine moiety may allow for interactions with enzyme active sites.
  • Receptor binding : The quinoxaline structure is known for its ability to interact with neurotransmitter receptors, potentially affecting signaling pathways.

Biological Activities

Research has indicated that this compound may possess several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives similar to this compound exhibit significant anticancer properties against various cancer cell lines, including those resistant to standard therapies. For example, compounds with similar structural frameworks have demonstrated inhibition of BRAF(V600E) and EGFR pathways, which are critical in tumor proliferation and survival .
  • Antimicrobial Properties :
    • Compounds in this class have been reported to exhibit antimicrobial effects against a range of pathogens. The structural components contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Neuropharmacological Effects :
    • Given the presence of the piperazine ring, which is prevalent in many CNS-active drugs, there is potential for this compound to influence neurochemical processes. Studies suggest possible anxiolytic or antidepressant effects based on structural analogs .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolo[3,4-d]pyrimidine coreAnticancer activity
3-(3-pyridyl)-1H-pyrazolo[3,4-b]quinolin-5(6H)-onePyrazoloquinoline structureAntidepressant effects
2-(2-methylphenyl)-N-(piperidinocarbonyl)acetamidePiperidine-based structureAnalgesic properties

This table illustrates how the unique combination of functional groups in this compound may enhance its binding affinity and specificity compared to other compounds.

Case Studies

Recent studies have explored the pharmacological potential of related compounds:

  • Anticancer Screening : A study conducted by the National Cancer Institute evaluated several derivatives against a panel of cancer cell lines. Results indicated that certain analogs exhibited over 50% growth inhibition in sensitive cell lines .
  • Neuropharmacology Research : Investigations into piperazine derivatives have shown promise in treating anxiety and depression by modulating neurotransmitter systems .

Scientific Research Applications

Chemical Properties and Structure

TQPy has a molecular formula of C20H25N7 and a molecular weight of approximately 363.5 g/mol. It features multiple functional groups, including piperazine and quinoxaline moieties, which contribute to its biological activity. The compound is characterized by its yellow solid state and is soluble in organic solvents like DMSO and ethanol but only slightly soluble in water .

Synthesis and Characterization

The synthesis of TQPy was first reported by researchers at the Institute of Bioorganic and Medicinal Chemistry in Poland. The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with piperazine and quinoxaline components. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds .

Anticancer Activity

One of the most promising applications of TQPy is in cancer research. Studies have indicated that TQPy exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of specific signaling pathways. These findings suggest that TQPy could serve as a lead compound for developing new anticancer agents.

Antiviral Properties

TQPy has also been investigated for its antiviral potential. Research indicates that compounds structurally similar to TQPy can inhibit viral replication mechanisms. In particular, derivatives of TQPy have demonstrated activity against filoviruses, suggesting a potential role in developing antiviral therapies .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of TQPy. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter systems. Preliminary studies suggest that TQPy may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Case Studies

StudyFindingsApplication
Anticancer Study TQPy induced apoptosis in leukemia cellsPotential anticancer drug development
Antiviral Research Inhibition of viral replication in vitroDevelopment of antiviral therapies
Neuropharmacology Modulation of neurotransmitter systemsPotential treatment for mood disorders

Current State of Research

The current state of research on TQPy is promising but still in the early stages. While initial studies highlight its potential applications, further investigations are required to fully understand its mechanisms of action and therapeutic efficacy. Ongoing research aims to optimize the chemical structure to enhance bioactivity and reduce toxicity.

Limitations and Future Directions

Despite its potential, there are limitations associated with TQPy's application in clinical settings. These include:

  • Solubility Issues : Limited solubility in aqueous environments may affect bioavailability.
  • Toxicity Profiles : Comprehensive toxicity studies are necessary to ensure safety in human applications.
  • Mechanistic Understanding : Further elucidation of its mechanisms at the molecular level is required.

Future research should focus on improving the pharmacokinetic properties of TQPy derivatives, exploring combination therapies with existing drugs, and conducting extensive preclinical trials to validate efficacy across various disease models.

Comparison with Similar Compounds

N-Ethyl-2-[4-(3-Methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine ()

  • Key Differences : The ethyl group replaces the N,N,6-trimethyl substitution on the pyrimidine.
  • Ethyl groups are less sterically demanding, possibly affecting target binding kinetics .

N-Butyl-6-(Piperazin-1-yl)pyrimidin-4-amine ()

  • Key Differences: Lacks the quinoxaline moiety and features a bulkier N-butyl group.

7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine ()

  • Key Differences: Pyrimidin-5-yl replaces pyrimidin-2-yl, and quinoline substitutes for quinoxaline.
  • The pyrimidin-5-yl orientation may alter spatial alignment in binding pockets .

Aqueous Solubility

  • Target Compound: Predicted to have moderate solubility due to the balance between hydrophobic methyl/quinoxaline groups and the polar piperazine-pyrimidine core.
  • Comparison :
    • N-Ethyl analog () : Likely higher solubility than the target due to fewer methyl groups .
    • N-Butyl analog () : Lower solubility due to increased hydrophobicity .

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